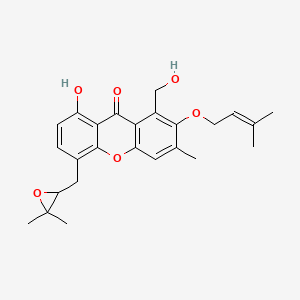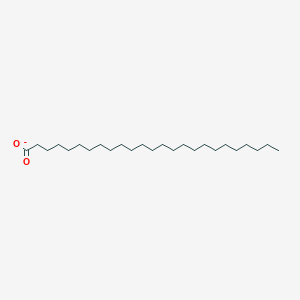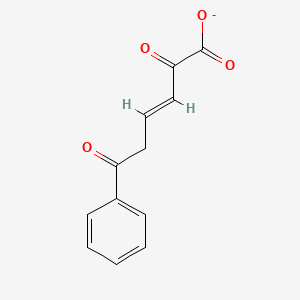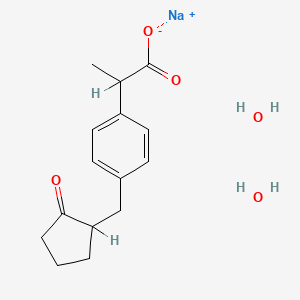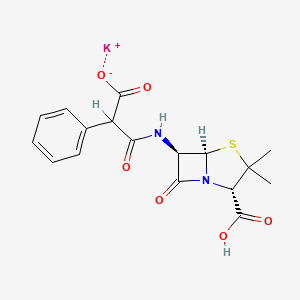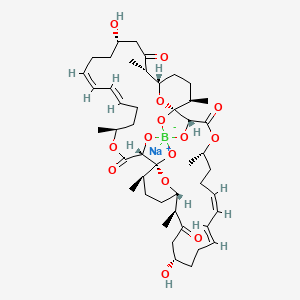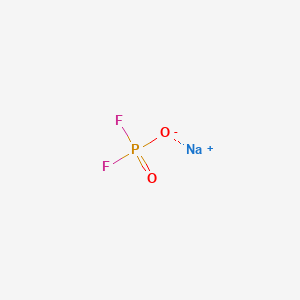
Cesium formate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cesium formate, also known as formic acid cesium salt, is a chemical compound with the formula HCOOCs. It is a colorless, translucent solution that is primarily used in the oil and gas industry as a completion fluid and drilling fluid. This compound is known for its high density and low viscosity, making it an ideal choice for high-pressure, high-temperature well drilling .
Aplicaciones Científicas De Investigación
Cesium formate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in density gradient ultracentrifugation for the isolation of subcellular organelles and nucleic acids.
Medicine: Investigated for its potential therapeutic effects and used in the production of radiopharmaceuticals.
Industry: Primarily used in the oil and gas industry for high-pressure, high-temperature well drilling.
Mecanismo De Acción
Target of Action
Cesium formate, a high-density clear brine fluid, primarily targets the drilling process in the oil and gas industry . It is used as a drilling and completion fluid due to its unique properties such as high density, low viscosity, and environmental acceptability .
Mode of Action
This compound interacts with its target by providing a solids-free brine that aids in drilling operations . It is used as a drilling fluid where it helps in maintaining well control, reducing equivalent circulating densities (ECDs), and improving hole cleaning . Furthermore, it has been shown to catalyze the polymerization of formic acid and formate .
Biochemical Pathways
The use of this compound in drilling fluids can lead to dramatic increases in drilling rates compared to other fluids of similar density .
Pharmacokinetics
It is known that the compound exhibits high solubility in water, which contributes to its effectiveness as a drilling fluid .
Result of Action
The use of this compound in drilling operations results in improved drilling efficiency and reduced formation damage . It has been reported to increase drilling rates dramatically compared to other fluids of similar density . Moreover, the this compound fluid is easy to handle and relatively immune to contaminants .
Safety and Hazards
Cesium formate can cause serious eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
Cesium formate is being actively tested in laboratories today for possible oilfield application . It is also being used in the development of wide-bandgap perovskite solar cells . The results demonstrate that this compound as the Cs precursor is a promising candidate to promote the device performance of wide-bandgap perovskite solar cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cesium formate can be synthesized through the reaction of cesium hydroxide with formic acid. The reaction is straightforward and can be represented as follows:
CsOH+HCOOH→HCOOCs+H2O
Industrial Production Methods
Industrial production of this compound involves the extraction of cesium from pollucite ore. The ore is first digested with sulfuric acid, followed by neutralization with lime. The resulting cesium sulfate is then reacted with barium formate to produce this compound. The final product is concentrated and purified through evaporation and filtration processes .
Análisis De Reacciones Químicas
Types of Reactions
Cesium formate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce cesium carbonate.
Reduction: It can be reduced to form cesium metal.
Substitution: this compound can participate in substitution reactions to form other cesium salts.
Common Reagents and Conditions
Oxidation: this compound reacts with oxygen or other oxidizing agents under elevated temperatures to form cesium carbonate.
Reduction: Reduction can be achieved using strong reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions typically involve halogens or other reactive non-metals.
Major Products
Oxidation: Cesium carbonate (Cs2CO3)
Reduction: Cesium metal (Cs)
Substitution: Various cesium salts, such as cesium chloride (CsCl) and cesium bromide (CsBr)
Comparación Con Compuestos Similares
Cesium formate is unique compared to other similar compounds due to its high density and low viscosity. Some similar compounds include:
Potassium formate (HCOOK): Lower density and higher viscosity compared to this compound.
Sodium formate (HCOONa): Lower density and higher viscosity.
Lithium formate (HCOOLi): Lower density and higher viscosity.
Cesium acetate (CsC2H3O2): Similar density but different chemical properties.
Cesium carbonate (Cs2CO3): Higher density but different chemical properties .
This compound stands out due to its exceptional properties, making it a valuable compound in various scientific and industrial applications.
Propiedades
| { "Design of the Synthesis Pathway": "Cesium formate can be synthesized by the reaction of cesium hydroxide with formic acid.", "Starting Materials": [ "Cesium hydroxide", "Formic acid" ], "Reaction": [ "Add cesium hydroxide to formic acid slowly with stirring.", "Heat the mixture to 60-70°C and continue stirring for 2-3 hours.", "Cool the mixture to room temperature and filter the resulting cesium formate crystals.", "Wash the crystals with cold water and dry them in a vacuum oven at 60°C for 24 hours." ] } | |
Número CAS |
3495-36-1 |
Fórmula molecular |
CH2CsO2 |
Peso molecular |
178.931 g/mol |
Nombre IUPAC |
cesium;formate |
InChI |
InChI=1S/CH2O2.Cs/c2-1-3;/h1H,(H,2,3); |
Clave InChI |
WLHQEXWBUBNKIO-UHFFFAOYSA-N |
SMILES |
C(=O)[O-].[Cs+] |
SMILES canónico |
C(=O)O.[Cs] |
| 3495-36-1 | |
Descripción física |
Liquid |
Pictogramas |
Irritant; Health Hazard |
Números CAS relacionados |
64-18-6 (Parent) |
Sinónimos |
aluminum formate ammonium formate ammonium tetraformate calcium formate chromic formate cobalt(II) formate dihydrate cobaltous formate cupric formate formate formic acid formic acid, 14C-labeled formic acid, aluminum salt formic acid, ammonium (2:1) salt formic acid, ammonium (4:1) salt formic acid, ammonium salt formic acid, cadmium salt formic acid, calcium salt formic acid, cesium salt formic acid, cobalt (+2) salt formic acid, copper (+2) salt formic acid, copper salt formic acid, copper, ammonium salt formic acid, copper, nickel salt formic acid, cromium (+3) salt formic acid, cromium (+3), sodium (4:1:1) salt formic acid, lead (+2) salt formic acid, lead salt formic acid, lithium salt formic acid, magnesium salt formic acid, nickel (+2) salt formic acid, nickel salt formic acid, potassium salt formic acid, rubidium salt formic acid, sodium salt formic acid, sodium salt, 13C-labeled formic acid, sodium salt, 14C-labeled formic acid, strontium salt formic acid, thallium (+1) salt formic acid, zinc salt lead formate lithium formate magnesium formate methanoic acid nickel formate nickel formate dihydrate potassium formate sodium formate strontium formate zinc formate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


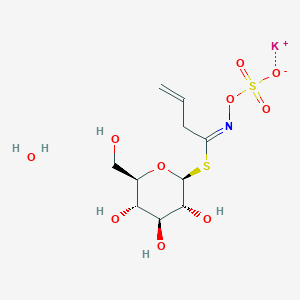
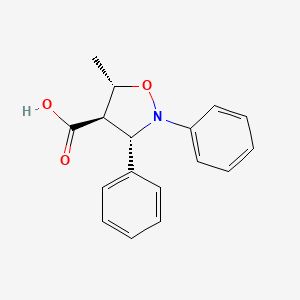
![4-(3,6-Dihydroxy-6,10,13-trimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1260904.png)
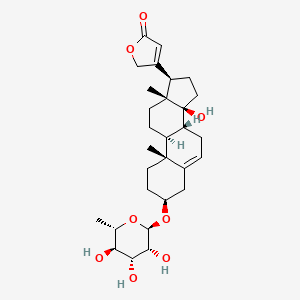
![(NE)-N-[3-[3-[[(3Z)-3-hydroxyimino-2-methylbutan-2-yl]amino]propylamino]-3-methyl-1-(2-nitroimidazol-1-yl)butan-2-ylidene]hydroxylamine](/img/structure/B1260906.png)
